molecular formula C8H8N2O4 B8052467 Ethyl 6-nitronicotinate

Ethyl 6-nitronicotinate

Cat. No.: B8052467
M. Wt: 196.16 g/mol
InChI Key: KHZWYUMLAYVIQN-UHFFFAOYSA-N
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Description

Ethyl 6-nitronicotinate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is an ester derivative of nicotinic acid, characterized by the presence of a nitro group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of ethyl nicotinate. The reaction typically employs a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-nitronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: Ethyl 6-aminonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Nicotinic acid and ethanol.

Scientific Research Applications

Ethyl 6-nitronicotinate has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials and catalysts.

    Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-nitronicotinate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl 6-nitronicotinate can be compared with other similar compounds, such as:

    Ethyl 2,6-dimethyl-5-nitronicotinate: This compound has two methyl groups in addition to the nitro group, which may influence its chemical reactivity and biological activity.

    Ethyl 6-methyl-5-nitronicotinate: The presence of a methyl group at the 6-position instead of a nitro group can lead to different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-7(9-5-6)10(12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZWYUMLAYVIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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